molecular formula C5H7BrN2O B578602 (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol CAS No. 1276056-83-7

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

Cat. No. B578602
M. Wt: 191.028
InChI Key: YLTQBUUGYXTAHV-UHFFFAOYSA-N
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Description

“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a chemical compound that has been used in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazole derivatives like “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been a topic of interest for many researchers due to their pharmacological potential . A synthetic protocol involving stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst has been noted .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The compound has a molecular weight of 191.03 g/mol .


Physical And Chemical Properties Analysis

“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a pale-yellow to yellow-brown sticky oil to solid . It has a molecular weight of 191.03 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is used in the synthesis of various chemical structures. For instance, its oxidation under mild conditions leads to the formation of certain pyrazole derivatives, highlighting its versatility in organic synthesis (Fu-Rong Li et al., 2012).

Applications in Medicinal Chemistry

  • This compound plays a role in the development of new medicinal compounds. For instance, its derivatives have been studied for antimicrobial, antiinflammatory, and antiproliferative activities, indicating its potential utility in pharmaceutical research (B. Narayana et al., 2009).

Advanced Material Synthesis

  • It is also used in the synthesis of advanced materials. For example, its derivatives are employed in the preparation of novel heterocyclic structures, which can have various applications in materials science (E. Mabrouk et al., 2020).

Catalytic Processes

  • The compound has been involved in studies related to catalytic processes, such as in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, indicating its potential use in catalysis (B. Reddy et al., 2012).

Structural and Spectral Analysis

  • Research involving (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol often includes detailed structural and spectral analysis, contributing to our understanding of its chemical behavior and properties in different contexts (Ziqing Cao et al., 2010).

Safety And Hazards

“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTQBUUGYXTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725500
Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol

CAS RN

1276056-83-7
Record name 4-Bromo-1-methyl-1H-pyrazole-5-methanol
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URL https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol
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Synthesis routes and methods I

Procedure details

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (2 g, 9.13 mmol) in DCM (40 mL) was cooled to −78° C. Diisobutylaluminum hydride (36.5 mL, 36.5 mmol) in DCM was added, and the reaction mixture was stirred for 2 hours at the same temperature. The reaction mixture was subsequently quenched with aqueous saturated sodium potassium tartrate and was transferred to a reparatory funnel, where it was washed with water and brine, dried over Na2SO4, and concentrated to give the title compound as a white solid (0.76 g, 44%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (677 mg, 3.58 mmol) in MeOH (8 mL) at 0° C., NaBH4 (136 mg, 0.86 mmol) was added. The solution was stirred at room temperature for 2 hours. The reaction was concentrated in vacuo and diluted with water. The solution was extracted with EtOAc, the organic layer collected, dried over sodium sulphate and concentrated in vacuo to afford the title compound as a white solid (614 mg, 90%).
Quantity
677 mg
Type
reactant
Reaction Step One
Name
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
90%

Citations

For This Compound
1
Citations
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The oxycyclohexyl acid BMS-986278 (33) is a potent lysophosphatidic acid receptor 1 (LPA 1 ) antagonist, with a human LPA 1 K b of 6.9 nM. The structure–activity relationship (SAR) …
Number of citations: 18 pubs.acs.org

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